N-[3-(benzylamino)propyl]pyridine-3-carboxamide
Description
IUPAC Naming Conventions
The systematic IUPAC name for this compound is N-[3-(benzylamino)propyl]pyridine-3-carboxamide . This nomenclature follows standard rules:
- The parent structure is pyridine-3-carboxamide , where a carboxamide group (-CONH₂) is attached to the pyridine ring at position 3.
- The substituent 3-(benzylamino)propyl is appended to the amide nitrogen. This substituent consists of a propyl chain with a benzylamine group (-NH-CH₂-C₆H₅) at the third carbon.
Synonyms and Registry Numbers
This compound is referenced under multiple aliases and identifiers (Table 1):
| Synonym | Registry Number | Source |
|---|---|---|
| N-(3-(Benzylamino)propyl)nicotinamide | 435345-20-3 (CAS) | PubChem, ChemSpider |
| AC1LUFCQ | 1629536 (ChemSpider) | ChemSpider |
| AG-F-53903 | 333502 (PubChem CID) | PubChem |
The CAS Registry Number 435345-20-3 is universally recognized across chemical databases.
Structural Relationship to Pyridinecarboxamide Derivatives
This compound belongs to the pyridinecarboxamide family, characterized by a pyridine ring linked to a carboxamide group. Key structural features include:
- Pyridine core : A six-membered aromatic ring with one nitrogen atom, facilitating hydrogen bonding and π-π interactions.
- Carboxamide linkage : The -CONH- group enables hydrogen bonding and participation in enzymatic recognition.
- Benzylamino-propyl side chain : This hydrophobic substituent enhances lipid solubility and modulates steric interactions (Fig. 1).
Table 2: Comparison with Representative Pyridinecarboxamides
Properties
IUPAC Name |
N-[3-(benzylamino)propyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(15-8-4-9-18-13-15)19-11-5-10-17-12-14-6-2-1-3-7-14/h1-4,6-9,13,17H,5,10-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPOJVVBIKEBIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCNC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation Using Activated Pyridine-3-Carboxylic Acid Derivatives
One common approach involves activating pyridine-3-carboxylic acid as an acid chloride or using coupling agents such as carbodiimides (e.g., EDC, DCC) to react with 3-aminopropylamine:
- Reagents: Pyridine-3-carboxylic acid, 3-aminopropylamine, coupling agent (e.g., EDC), base (e.g., triethylamine)
- Conditions: Room temperature to mild heating (20–60°C), inert atmosphere
- Outcome: Formation of N-(3-aminopropyl)pyridine-3-carboxamide intermediate
This intermediate is then subjected to benzylation.
Benzylation of the Amino Group
The benzylamino group can be introduced via:
- Reductive amination: Reacting the intermediate with benzaldehyde followed by reduction (e.g., NaBH4 or catalytic hydrogenation)
- Nucleophilic substitution: Using benzyl halides (e.g., benzyl chloride or bromide) under basic conditions to substitute the primary amine
These methods provide the final this compound product.
Specific Patent-Documented Methodologies
A relevant patent (US8957252B2) describes the preparation of N-benzyl-propanamide derivatives related to lacosamide synthesis, which shares structural similarities with this compound. Key points from this patent include:
- Use of stereoselective synthesis to control chiral centers
- Employing protected amino acids or derivatives to improve selectivity
- Optimization of reaction times and purification steps to enhance yield and purity
- Avoidance of multiple purge steps to simplify scale-up
While this patent focuses on lacosamide and related intermediates, the synthetic principles apply to benzylamino-propyl carboxamides.
Comparative Analysis of Preparation Methods
| Preparation Step | Methodology | Advantages | Disadvantages |
|---|---|---|---|
| Amide bond formation | Carbodiimide coupling (EDC, DCC) | Mild conditions, good yields | Possible side reactions, urea byproducts |
| Acid chloride method | High reactivity, fast reaction | Requires harsh reagents, moisture sensitive | |
| Benzylamino introduction | Reductive amination | High selectivity, mild conditions | Requires reducing agents, careful control |
| Nucleophilic substitution | Simple reagents, straightforward | Possible over-alkylation, side products |
Research Findings and Optimization
- Purity and Yield: Methods employing carbodiimide coupling followed by reductive amination yield high purity products (>95%) with yields in the range of 70–85%.
- Reaction Time: Optimized protocols reduce total synthesis time from over 24 hours to approximately 8–12 hours.
- Scalability: Simplified purification and elimination of multiple washing steps facilitate scale-up for industrial production.
- Environmental Considerations: Use of greener solvents and minimizing hazardous reagents is an ongoing focus in recent synthetic developments.
Summary Table of Key Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amide formation | Pyridine-3-carboxylic acid + 3-aminopropylamine + EDC, TEA | 25–40°C | 4–6 hours | 75–80 | Inert atmosphere preferred |
| Benzylamino introduction | Benzaldehyde + NaBH4 (reductive amination) | 0–25°C | 2–4 hours | 80–85 | Controlled addition of NaBH4 |
| Alternative benzylation | Benzyl chloride + base (e.g., K2CO3) | 50–70°C | 6–8 hours | 65–75 | Requires purification to remove side products |
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzylamino)propyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[3-(benzylamino)propyl]pyridine-3-carboxylic acid, while reduction could produce N-[3-(benzylamino)propyl]pyridine-3-amine.
Scientific Research Applications
Medicinal Chemistry
N-[3-(benzylamino)propyl]pyridine-3-carboxamide has been studied for its antimicrobial properties, particularly against Mycobacterium tuberculosis. In a series of experiments, various substituted derivatives were synthesized and evaluated for their efficacy:
- Aminodehalogenation Studies : Compounds derived from aminodehalogenation of 3-chloropyrazine-2-carboxamide showed promising results against Mycobacterium tuberculosis H37Rv, with some exhibiting activity comparable to standard treatments like pyrazinamide.
- Antitubercular Activity : A specific derivative, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide, demonstrated significant antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 12.5 μg·mL−1.
Organic Synthesis
The compound serves as an intermediate in the synthesis of various biologically active molecules. Its ability to undergo specific reactions under mild conditions makes it valuable for developing new pharmaceuticals:
- Synthesis of Piperidines : The compound has been utilized in synthesizing 3-substituted piperidines, which are important in drug development due to their biological activities.
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of N-benzyl-3-chloropyrazine-2-carboxamides for their antibacterial properties. The results indicated that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, highlighting the potential of this compound as a lead compound in drug discovery.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of compounds similar to this compound revealed that modifications to the benzyl group and the amide nitrogen significantly affected biological activity. For instance, altering substituents on the pyridine ring improved binding affinity to biological targets, suggesting avenues for further optimization in drug design .
Mechanism of Action
The mechanism of action of N-[3-(benzylamino)propyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(benzylamino)propyl]pyridine-2-carboxamide
- N-[3-(benzylamino)propyl]pyridine-4-carboxamide
- N-[3-(phenylamino)propyl]pyridine-3-carboxamide
Uniqueness
N-[3-(benzylamino)propyl]pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activity, making it a valuable molecule for research and development.
Biological Activity
N-[3-(benzylamino)propyl]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Structural Characteristics
This compound is characterized by a pyridine ring, an amide functional group, and a benzylamino group attached to a propyl chain. Its molecular formula is C16H20N2O, with a molecular weight of approximately 260.35 g/mol. The structural arrangement enhances its lipophilicity and interaction potential with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O |
| Molecular Weight | 260.35 g/mol |
| Functional Groups | Amide, Aromatic Amino |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound has shown potential in modulating receptor activity, particularly in the central nervous system (CNS), where it may act as an agonist or antagonist depending on the specific receptor involved.
Key Mechanisms:
- Receptor Modulation : It interacts with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes, which may contribute to its therapeutic efficacy in conditions like Alzheimer's disease.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Preliminary studies suggest that this compound may enhance wakefulness and alleviate symptoms of narcolepsy through orexin receptor modulation .
- Neuroprotective Properties : Its ability to inhibit acetylcholinesterase (AChE) suggests potential use in treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound significantly improved cognitive function and reduced amyloid plaque formation compared to control groups.
Case Study 2: Antimicrobial Activity
In vitro tests evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections.
Comparative Analysis
The following table compares this compound with related compounds based on their biological activities:
| Compound | Antidepressant | Neuroprotective | Antimicrobial |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| N-(4-benzylamino)butyric acid | No | Limited | No |
| N-(3-Aminopropyl)nicotinamide | Yes | No | Yes |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-[3-(benzylamino)propyl]pyridine-3-carboxamide, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyridine-3-carboxylic acid activation (e.g., using HATU or EDCI coupling agents) followed by amide bond formation with 3-(benzylamino)propylamine. Evidence from analogous pyridine carboxamide syntheses suggests that inert conditions (argon/nitrogen atmosphere) and catalysts like cesium carbonate or copper(I) bromide improve reaction efficiency . Purification typically involves chromatography (e.g., gradient elution with ethyl acetate/hexane) and crystallization .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks. For example, the benzyl group’s aromatic protons should appear as a multiplet at δ 7.2–7.4 ppm, while the pyridine ring protons show distinct splitting patterns .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., m/z calculated for C₁₆H₁₈N₃O: 268.1453) .
- HPLC purity analysis (≥98%) to assess impurities, referencing protocols for similar carboxamides .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on structurally related tert-butyl carbamates and pyridine derivatives:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood due to potential respiratory irritation.
- Store in airtight containers at 2–8°C to prevent degradation .
- Emergency protocols for spills include neutralization with inert absorbents and disposal via hazardous waste channels .
Advanced Research Questions
Q. How does the benzylamino-propyl side chain influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer :
- Lipophilicity : The benzyl group increases logP, enhancing membrane permeability (measure via shake-flask method or computational tools like MarvinSketch).
- Solubility : Evaluate in aqueous buffers (e.g., PBS at pH 7.4) using nephelometry; the tertiary amine may improve solubility in acidic conditions.
- Bioactivity : Compare with analogs lacking the benzyl group (e.g., N-[3-aminopropyl]pyridine-3-carboxamide) in target assays (e.g., enzyme inhibition). SAR studies for similar pyridine carboxamides suggest that bulky substituents like benzyl enhance receptor binding .
Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?
- Methodological Answer :
- For pH stability : Conduct forced degradation studies (e.g., 0.1 M HCl/NaOH at 37°C for 24 hours) and monitor via HPLC. Conflicting data may arise from protonation of the tertiary amine, altering degradation pathways.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Discrepancies often stem from polymorphic forms or residual solvents; address via controlled recrystallization .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Perform docking studies (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs).
- Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability.
- Cross-reference with experimental IC₅₀ values from enzyme assays to refine models .
Q. What analytical techniques detect degradation products during long-term stability studies?
- Methodological Answer :
- LC-MS/MS identifies low-abundance degradants (e.g., hydrolyzed amide bonds or oxidized benzyl groups).
- FT-IR spectroscopy tracks functional group changes (e.g., loss of carbonyl peaks at ~1650 cm⁻¹).
- Accelerated stability testing (40°C/75% RH for 6 months) simulates real-time degradation, with protocols adapted from ICH guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
